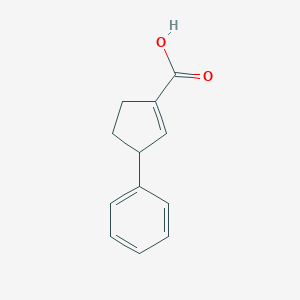![molecular formula C9H9BrClN3 B13055169 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13055169.png)
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine: is a heterocyclic compound that belongs to the class of pyrrolopyrimidines. It is characterized by the presence of bromine, chlorine, and three methyl groups attached to the pyrrolopyrimidine core. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and utility as an intermediate in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination and chlorination of a pyrrolopyrimidine precursor. One common method involves the following steps :
Starting Material: 4-chloro-7H-pyrrolo[2,3-D]pyrimidine.
Bromination: The starting material is dissolved in a suitable solvent such as chloroform, and N-bromosuccinimide is added. The mixture is refluxed for a specific period to achieve bromination.
Methylation: The brominated product is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution with an amine can yield an aminopyrrolopyrimidine derivative .
科学研究应用
5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including anticancer and antiviral compounds.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Researchers use it to study the structure-activity relationships of pyrrolopyrimidine derivatives.
作用机制
The mechanism of action of 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The exact pathways and targets can vary based on the derivative and its intended use .
相似化合物的比较
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the bromine and methyl groups.
5-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine: Lacks the methyl groups.
Uniqueness
The presence of bromine, chlorine, and three methyl groups in 5-Bromo-4-chloro-2,6,7-trimethyl-7H-pyrrolo[2,3-D]pyrimidine imparts unique chemical properties, making it a valuable intermediate in the synthesis of bioactive molecules. Its specific substitution pattern can influence its reactivity and biological activity .
属性
分子式 |
C9H9BrClN3 |
|---|---|
分子量 |
274.54 g/mol |
IUPAC 名称 |
5-bromo-4-chloro-2,6,7-trimethylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C9H9BrClN3/c1-4-7(10)6-8(11)12-5(2)13-9(6)14(4)3/h1-3H3 |
InChI 键 |
FHTAQAJELFCHFX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=C(N1C)N=C(N=C2Cl)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13055087.png)

![3-Cyclopropyl-4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridine](/img/structure/B13055091.png)
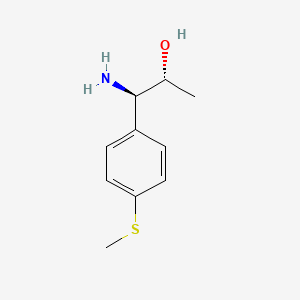
![7-Phenyl-3-(4-(trifluoromethyl)phenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13055108.png)
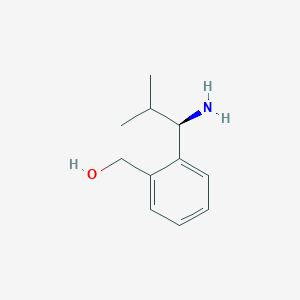
![4,4-Ethylene ketal tetrahydrospiro[cyclohexane-1,1'-oxazolo[3,4-A]pyrazin]-3'(5'H)-one](/img/structure/B13055114.png)
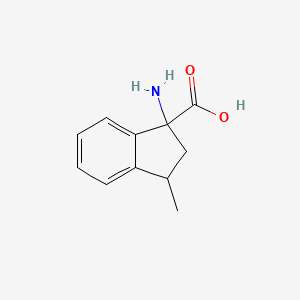
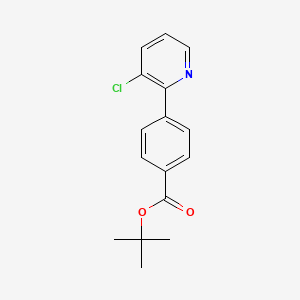
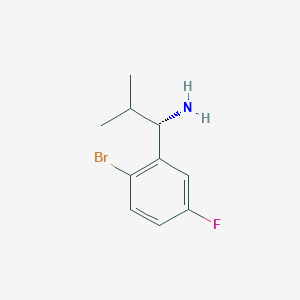
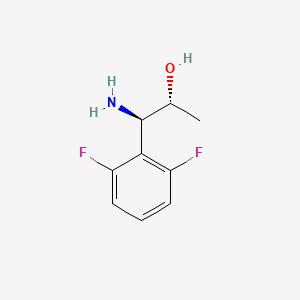

![6-(4-(Tert-butyl)phenyl)-[1,3]dioxolo[4,5-F]benzofuran](/img/structure/B13055172.png)
